N6-ethyl-N4-(4-fluorophenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine
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Overview
Description
N6-ETHYL-N4-(4-FLUOROPHENYL)-1-METHYLPYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE is a synthetic organic compound belonging to the class of pyrazolo[3,4-d]pyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of the ethyl and fluorophenyl groups in its structure contributes to its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N6-ETHYL-N4-(4-FLUOROPHENYL)-1-METHYLPYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the condensation of 4-fluoroaniline with ethyl acetoacetate to form an intermediate, which is then cyclized with hydrazine hydrate to yield the pyrazole ring. Subsequent reactions with appropriate reagents introduce the ethyl and methyl groups, resulting in the final compound.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes controlling reaction temperatures, solvent choices, and purification techniques such as recrystallization or chromatography. The use of automated synthesis equipment can further enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N6-ETHYL-N4-(4-FLUOROPHENYL)-1-METHYLPYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its interactions with biological macromolecules and potential as a biochemical probe.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets, such as enzymes or receptors. For instance, it may inhibit the activity of protein kinases by binding to their active sites, thereby blocking the phosphorylation of target proteins. This inhibition can disrupt signaling pathways involved in cell growth and survival, leading to the suppression of cancer cell proliferation .
Comparison with Similar Compounds
N6-ETHYL-N4-(4-FLUOROPHENYL)-1-METHYLPYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE is unique due to its specific substitution pattern and the presence of both ethyl and fluorophenyl groups. Similar compounds include:
N6-phenyl-1H-pyrazolo[3,4-d]pyrimidine-3,6-diamine: Lacks the ethyl and fluorophenyl groups, resulting in different biological activities.
N6-methyl-N4-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine: Contains a chlorophenyl group instead of a fluorophenyl group, leading to variations in chemical reactivity and biological effects.
These comparisons highlight the importance of specific functional groups in determining the chemical and biological properties of pyrazolo[3,4-d]pyrimidine derivatives.
Properties
Molecular Formula |
C14H15FN6 |
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Molecular Weight |
286.31 g/mol |
IUPAC Name |
6-N-ethyl-4-N-(4-fluorophenyl)-1-methylpyrazolo[3,4-d]pyrimidine-4,6-diamine |
InChI |
InChI=1S/C14H15FN6/c1-3-16-14-19-12(11-8-17-21(2)13(11)20-14)18-10-6-4-9(15)5-7-10/h4-8H,3H2,1-2H3,(H2,16,18,19,20) |
InChI Key |
UBXUKLNIIOMWOH-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1=NC(=C2C=NN(C2=N1)C)NC3=CC=C(C=C3)F |
Origin of Product |
United States |
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